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molecular formula C19H25N3 B8707418 N-[2-(Aminomethyl)phenyl]-1-benzylpiperidin-4-amine CAS No. 79098-90-1

N-[2-(Aminomethyl)phenyl]-1-benzylpiperidin-4-amine

Cat. No. B8707418
M. Wt: 295.4 g/mol
InChI Key: UUJYNYPLIGRUQA-UHFFFAOYSA-N
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Patent
US04344945

Procedure details

In this reference example, the mixture of 13.6 g of anthranilamide, 18.9 g of 1-benzyl-4-piperidone, 1.0 g of p-toluene-sulfonic acid monohydrate and 200 ml of benzene is refluxed in a Dean Stark apparatus for 6 hours to distil off water. The resultant suspension of the Schiff-base is concentrated. The residue is mixed with 250 ml of dry dioxane to form a suspension. Separately, 100 ml of dry dioxane and 12.4 g of lithium aluminum hydride are mixed. The above Schiff-base suspension is added little by little to the mixture with stirring without cooling. The mixture is stirred for one hour and then refluxed with heating for 18 hours. The reaction solution is cooled to room temperature and poured little by little into 1.3 l of ice water. The resultant suspension is poured little by little into a funnel previously coated with a filter aid and subjected to suction filtration. The cake on the funnel is washed with 500 ml of chloroform and filtered. The organic layer is washed with water, dried and concentrated to obtain 22.9 g of a crude product. The crude product is recrystallized from hot ethanol to obtain 18.7 g of the desired product.
Quantity
13.6 g
Type
reactant
Reaction Step One
Quantity
18.9 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
1.3 L
Type
reactant
Reaction Step Four
[Compound]
Name
resultant suspension
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
1 g
Type
catalyst
Reaction Step Six
Quantity
12.4 g
Type
reactant
Reaction Step Seven
Quantity
100 mL
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[C:1]([NH2:10])(=O)[C:2]1[C:3](=[CH:5][CH:6]=[CH:7][CH:8]=1)[NH2:4].[CH2:11]([N:18]1[CH2:23][CH2:22][C:21](=O)[CH2:20][CH2:19]1)[C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1.C1C=CC=CC=1.[H-].[Al+3].[Li+].[H-].[H-].[H-]>O.C1(C)C=CC(S(O)(=O)=O)=CC=1.O1CCOCC1>[CH2:11]([N:18]1[CH2:23][CH2:22][CH:21]([NH:4][C:3]2[CH:5]=[CH:6][CH:7]=[CH:8][C:2]=2[CH2:1][NH2:10])[CH2:20][CH2:19]1)[C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1 |f:3.4.5.6.7.8,9.10|

Inputs

Step One
Name
Quantity
13.6 g
Type
reactant
Smiles
C(C=1C(N)=CC=CC1)(=O)N
Step Two
Name
Quantity
18.9 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N1CCC(CC1)=O
Step Three
Name
Quantity
200 mL
Type
reactant
Smiles
C1=CC=CC=C1
Step Four
Name
ice water
Quantity
1.3 L
Type
reactant
Smiles
Step Five
Name
resultant suspension
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Quantity
1 g
Type
catalyst
Smiles
O.C1(=CC=C(C=C1)S(=O)(=O)O)C
Step Seven
Name
Quantity
12.4 g
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is refluxed in a Dean Stark apparatus for 6 hours
Duration
6 h
CUSTOM
Type
CUSTOM
Details
to distil off water
ADDITION
Type
ADDITION
Details
The resultant suspension of the Schiff-base
CONCENTRATION
Type
CONCENTRATION
Details
is concentrated
ADDITION
Type
ADDITION
Details
The residue is mixed with 250 ml of dry dioxane
CUSTOM
Type
CUSTOM
Details
to form a suspension
ADDITION
Type
ADDITION
Details
The above Schiff-base suspension is added little by little to the mixture
TEMPERATURE
Type
TEMPERATURE
Details
without cooling
STIRRING
Type
STIRRING
Details
The mixture is stirred for one hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
refluxed
TEMPERATURE
Type
TEMPERATURE
Details
with heating for 18 hours
Duration
18 h
FILTRATION
Type
FILTRATION
Details
subjected to suction filtration
WASH
Type
WASH
Details
The cake on the funnel is washed with 500 ml of chloroform
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The organic layer is washed with water
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to obtain 22.9 g of a crude product
CUSTOM
Type
CUSTOM
Details
The crude product is recrystallized from hot ethanol

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)N1CCC(CC1)NC1=C(C=CC=C1)CN
Measurements
Type Value Analysis
AMOUNT: MASS 18.7 g
YIELD: CALCULATEDPERCENTYIELD 63.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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